molecular formula C22H22FNO4S2 B12181502 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12181502
M. Wt: 447.5 g/mol
InChI Key: ZHHSDFRDCAAQJF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives

Properties

Molecular Formula

C22H22FNO4S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H22FNO4S2/c23-18-8-6-16(7-9-18)14-24(19-10-13-30(26,27)15-19)22(25)20-21(29-12-11-28-20)17-4-2-1-3-5-17/h1-9,19H,10-15H2

InChI Key

ZHHSDFRDCAAQJF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxathiine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Oxidation of the thiophene ring: The thiophene ring can be oxidized to the dioxidotetrahydrothiophene moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or other functional groups.

    Reduction: Reduction of the oxathiine ring or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the fluorobenzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of both the dioxidotetrahydrothiophene and fluorobenzyl moieties, which might confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its efficacy and mechanisms.

Chemical Structure

The compound's structure can be represented as follows:

C17H18FN2O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

This structure includes a tetrahydrothiophene ring and an oxathiine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps including the formation of the oxathiine ring and the introduction of the fluorobenzyl group. The process typically utilizes methods such as:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitutions.
  • Final modifications to achieve the desired carboxamide functionality.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast Cancer)2.34
Compound BHepG2 (Liver Cancer)3.13

These results suggest that modifications in the chemical structure can enhance potency against specific cancer types .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by increasing the Bax/Bcl2 ratio, leading to caspase activation and subsequent cell death.
  • Cell Cycle Arrest : Research indicates that certain derivatives cause G2/M phase arrest in cancer cells, which is critical for inhibiting proliferation .

Antioxidant Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antioxidant effects. For example:

CompoundDPPH Scavenging Activity (%)
Compound C70.6
Compound D73.5

This antioxidant activity is essential for reducing oxidative stress in cells and may contribute to overall health benefits .

Case Studies

Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells and induced apoptosis through mitochondrial pathways.
  • HepG2 Cell Line Analysis : Another study reported that a structurally similar compound led to significant cell cycle arrest at the S phase in HepG2 cells.

These findings indicate that structural modifications can significantly influence biological activity and therapeutic potential.

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